molecular formula C13H13NO3 B12128955 (2E)-4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobut-2-enoic acid CAS No. 863647-78-3

(2E)-4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobut-2-enoic acid

Cat. No.: B12128955
CAS No.: 863647-78-3
M. Wt: 231.25 g/mol
InChI Key: QTVHTUGQWBETJC-AATRIKPKSA-N
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Description

2-Butenoic acid, 4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxo-, (2E)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a butenoic acid backbone and an isoquinolinyl group. The (2E) designation indicates the specific geometric configuration of the double bond in the butenoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxo-, (2E)- typically involves the reaction of 2-butenoic acid with isoquinoline derivatives under specific conditions. One common method involves the use of a base such as lithium diisopropylamide (LDA) to deprotonate the 2-butenoic acid, forming a dianion. This dianion can then react with isoquinoline derivatives to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxo-, (2E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-Butenoic acid, 4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxo-, (2E)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxo-, (2E)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The isoquinoline moiety plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Butenoic acid, (E)-: A simpler analog without the isoquinoline group.

    4-Oxo-2-butenoic acid: Lacks the isoquinoline moiety but shares the butenoic acid backbone.

Uniqueness

The presence of the isoquinoline group in 2-Butenoic acid, 4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxo-, (2E)- imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for interaction with biological targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

863647-78-3

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

(E)-4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C13H13NO3/c15-12(5-6-13(16)17)14-8-7-10-3-1-2-4-11(10)9-14/h1-6H,7-9H2,(H,16,17)/b6-5+

InChI Key

QTVHTUGQWBETJC-AATRIKPKSA-N

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C(=O)/C=C/C(=O)O

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C=CC(=O)O

Origin of Product

United States

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